4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine
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Overview
Description
“4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 1536252-20-6 . It has a molecular weight of 232.12 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14BrN3/c1-4-12-8(10)6(9)7(11-12)5(2)3/h5H,4,10H2,1-3H3
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected. It should be stored at a temperature of 28 C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available.
Scientific Research Applications
Synthesis and Anticancer Activity
Research on derivatives of pyrazole compounds, including 4-bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine, has shown significant applications in medicinal chemistry, particularly in the synthesis of compounds with cytostatic activity. For instance, the glycosylation of ethyl 3(5)-(bromomethyl)pyrazole-5(3)-carboxylate and its carboxamide counterpart has yielded nucleosides demonstrating notable cytostatic effects against HeLa cell cultures. This synthesis pathway highlights the potential of such derivatives in cancer research and drug development (García-López, Herranz, & Alonso, 1979).
Antimicrobial Applications
In another study, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives synthesized from related pyrazole precursors demonstrated promising antimicrobial properties. These compounds were effective against both gram-positive and gram-negative bacteria, with one of the derivatives showing a particularly low minimum inhibitory concentration (MIC), indicating its potential as a highly effective antibacterial agent. The study also evaluated the compounds for cytotoxic activity against various cancer cell lines, providing insights into their broader therapeutic potential (Hassaneen et al., 2019).
Nonlinear Optical Properties
Furthermore, the structural and spectroscopic characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has revealed its nonlinear optical properties. Detailed analysis through X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies, supported by density functional theory calculations, confirmed the molecule's stability and intramolecular charge transfer capabilities. This evidence points to its potential application in materials science, particularly in the development of new materials for optical and electronic devices (Tamer et al., 2016).
Amination and Functionalization of Aryl Halides
The compound's relevance extends to synthetic chemistry, where it serves as a precursor in the amination of aryl halides using copper catalysis. This process exemplifies the broader utility of pyrazole derivatives in facilitating the formation of complex organic structures, potentially leading to new pharmaceuticals, agrochemicals, and material science applications (Lang et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other pyrazole derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Pharmacokinetics
Its molecular weight (23212 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 28°C, suggesting that it may be sensitive to heat .
Properties
IUPAC Name |
4-bromo-2-ethyl-5-propan-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN3/c1-4-12-8(10)6(9)7(11-12)5(2)3/h5H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVOWWLZDNQDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(C)C)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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